Barban

Description

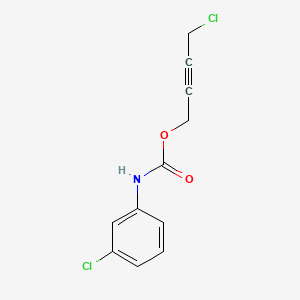

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobut-2-ynyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c12-6-1-2-7-16-11(15)14-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOQHIWZJUDQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCC#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Record name | BARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041617 | |

| Record name | Barban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barban is a crystalline solid. Water solubility is 11 ppm at 20 °C. Used as a selective herbicide., Colorless odorless solid; [HSDB] | |

| Record name | BARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barban | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Degrades before boiling | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122 °F (Closed cup) | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

At 25 °C g/100 g solvent: benzene 32.7 g; n-butylbenzene 11.3 g; n-dodecane less than 0.1 g; n-hexane 0.14 g; isopropylbenzene less than 7.0 g; kerosene 0.39 g; toluene 25.7 g; 2,2,4-trimethylpentane more than 0.3 g; xylene 27.9 g; water 0.0011 g, In water, 1.1X10+1 mg/L at 25 °C | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.403 g/cu cm at 25 °C | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C | |

| Record name | Barban | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, COLORLESS, Crystals from n-hexane + benzene | |

CAS No. |

101-27-9 | |

| Record name | BARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barban [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARBAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Barban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33306K781F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75-76 °C | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Barban (C₁₁H₉Cl₂NO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the carbamate herbicide Barban (C₁₁H₉Cl₂NO₂). It details the historical context of its development, provides a step-by-step synthesis protocol, and presents key quantitative data in a structured format. Furthermore, this guide elucidates the molecular basis of its herbicidal activity through a detailed description of its interaction with plant microtubules. Visual diagrams of the synthesis and signaling pathways are included to facilitate a deeper understanding of the chemical and biological processes involved.

Discovery and Historical Context

This compound, chemically known as 4-chloro-2-butynyl N-(3-chlorophenyl)carbamate, was first reported in 1958 and introduced around 1960 as a selective post-emergence herbicide.[1] Developed by the Spencer Chemical Company, it was marketed under trademarks such as Carbyne.[2] Its primary application was for the control of wild oats (Avena fatua) in various cereal crops, including barley and wheat, as well as in other broadleaf crops like sugar beets, beans, and flax.[1][3] Although it provided effective control of a significant agricultural weed, its use has since been discontinued in many regions, including the European Union, due to regulatory changes.[2]

The discovery of this compound was part of a broader effort in the mid-20th century to develop synthetic herbicides to improve crop yields. Carbamates, a class of organic compounds derived from carbamic acid, were identified as having potent biological activity. This compound's unique chemical structure, featuring a chlorinated phenyl ring and a reactive chlorobutynyl group, conferred its specific herbicidal properties.

Physicochemical and Toxicological Properties

This compound is a crystalline solid with distinct physical and chemical characteristics that influence its environmental fate and biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | [2] |

| Molecular Weight | 258.10 g/mol | [2] |

| IUPAC Name | 4-chlorobut-2-ynyl N-(3-chlorophenyl)carbamate | [2] |

| CAS Number | 101-27-9 | [2] |

| Melting Point | 75-76 °C | [2] |

| Water Solubility | 11 ppm at 20 °C | [2] |

| Appearance | Crystalline solid | [2] |

| logP (octanol-water partition coefficient) | 3.41 (Estimated) | [2] |

| Vapor Pressure | 3.8 x 10⁻⁷ mm Hg at 25 °C | [2] |

| Oral LD₅₀ (rat) | 600 mg/kg | [2] |

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process involving the preparation of two key intermediates followed by their condensation.

Synthesis Pathway Overview

The synthesis can be conceptually divided into two main branches: the formation of the isocyanate or carbamoyl chloride intermediate from 3-chloroaniline, and the synthesis of 1,4-dichloro-2-butyne from 2-butyne-1,4-diol. These intermediates are then reacted to form the final product, this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical and Physical Properties of Barban

This technical guide provides a comprehensive overview of the core chemical and physical properties of the herbicide this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Chemical Identity and Structure

This compound is a selective herbicide belonging to the carbamate ester chemical class.[1][2] It was historically used for the post-emergence control of wild oats.[3][4] Its chemical structure and identifiers are fundamental to understanding its reactivity and analytical profile.

| Identifier | Value |

| IUPAC Name | 4-chlorobut-2-yn-1-yl (3-chlorophenyl)carbamate[1][5] |

| CAS Number | 101-27-9[1][3] |

| Molecular Formula | C₁₁H₉Cl₂NO₂[1][3][5] |

| Molecular Weight | 258.10 g/mol [1][5] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)OCC#CCCl[2] |

| InChIKey | MCOQHIWZJUDQIC-UHFFFAOYSA-N[2][6] |

| Synonyms | Carbyne, Barbamate, 4-Chloro-2-butynyl m-chlorocarbanilate[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, solubility, and interaction with biological systems. These properties are summarized below.

| Property | Value |

| Physical State | Crystalline solid, colorless and odorless.[1] |

| Melting Point | 75-76 °C[1][3] |

| Boiling Point | Decomposes before boiling.[1] A predicted value is 340.8 ± 32.0 °C.[3] |

| Density | 1.403 g/cm³ at 25 °C[1] |

| Vapor Pressure | 3.8 x 10⁻⁷ mm Hg at 25 °C[1] |

| Water Solubility | 11 ppm (11 mg/L) at 20-25 °C[1][3] |

| LogP (Kow) | 3.41 (Estimated)[1] |

| Henry's Law Constant | 1.17 x 10⁻⁸ atm·m³/mol at 25 °C (Estimated)[1] |

| Enthalpy of Fusion | 26.91 kJ/mol[6] |

Solubility Profile

This compound is practically insoluble in water but shows significant solubility in various organic solvents.[1][4]

| Solvent | Solubility at 20 °C (mg/L) |

| Benzene | 327,000[2] |

| Toluene | 257,000[2] |

| Xylene | 279,000[2] |

| Hexane | Slightly soluble[4] |

| Ethylene Dichloride | Readily soluble[4] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific data. While specific laboratory records for this compound are proprietary, the following sections describe standard methodologies for determining its key physicochemical properties.

Determination of Melting Point

The melting point of a crystalline solid like this compound is a sharp indicator of purity. A common and precise method for its determination is Differential Scanning Calorimetry (DSC), as referenced in the NIST dataset for this compound's enthalpy of fusion.[6]

Protocol: Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak is used to calculate the enthalpy of fusion.[6]

Measurement of Water Solubility

The shake-flask method is a standard and widely accepted protocol (e.g., OECD Guideline 105) for determining the water solubility of chemical substances.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a glass flask.

-

Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 20 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary test should establish the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. Centrifuge the solution at high speed to sediment any undissolved solid particles.

-

Quantification: Carefully extract an aliquot of the clear aqueous supernatant. Analyze the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the water solubility of this compound at the specified temperature.

Synthesis and Mode of Action

Commercial Synthesis Pathway

The commercial production of this compound is a multi-step process involving the reaction of key intermediates derived from readily available precursors.[2] The process involves forming an isocyanate or carbamoyl chloride intermediate, which is then coupled with a chlorinated alcohol.[2]

Caption: Commercial synthesis pathway for this compound.[2]

Herbicidal Mode of Action

This compound's herbicidal activity stems from its role as a mitotic inhibitor.[2] It disrupts the formation and organization of microtubules, which are essential components of the cytoskeleton responsible for cell division (mitosis). This inhibition of cellular division ultimately retards plant growth, particularly in susceptible species like wild oats.[2][7]

Caption: this compound's mode of action as a mitotic inhibitor.[2]

Analytical Determination Workflow

The quantification of this compound in environmental or biological samples typically involves extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) is a common and robust technique for this purpose.

Caption: General workflow for analytical determination of this compound via HPLC.

References

- 1. This compound | C11H9Cl2NO2 | CID 7551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: A-980) [sitem.herts.ac.uk]

- 3. This compound | 101-27-9 [chemicalbook.com]

- 4. This compound [drugfuture.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound [webbook.nist.gov]

- 7. Selective Herbicidal Action of this compound on Oat and Wheat Plants | Weed Science | Cambridge Core [cambridge.org]

An In-Depth Technical Guide on the Mode of Action of Barban on Plant Cell Division

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barban, a selective herbicide belonging to the carbamate class, exerts its phytotoxic effects by disrupting the process of plant cell division, specifically mitosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action. It details the impact of this compound on microtubule dynamics, leading to mitotic aberrations and eventual cell cycle arrest. This document synthesizes available data on its effects, outlines key experimental protocols for its study, and visualizes the implicated cellular pathways.

Introduction

This compound (4-chloro-2-butynyl m-chlorocarbanilate) is a post-emergence herbicide historically used for the control of wild oats (Avena fatua) in various cereal crops. Its herbicidal action is primarily attributed to its potent anti-mitotic properties, which interfere with the normal process of cell division in susceptible plant species.[1] Understanding the precise mode of action of this compound at the cellular and molecular level is crucial for optimizing its use, managing resistance, and potentially identifying new targets for herbicide and drug development. This guide provides an in-depth analysis of this compound's effects on plant cell division, with a focus on its interaction with the microtubule cytoskeleton.

Core Mechanism: Disruption of Mitotic Microtubule Organization

The primary mode of action of this compound is the disruption of microtubule organization during mitosis.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle. The mitotic spindle, in turn, is responsible for the accurate segregation of chromosomes into daughter cells.

This compound belongs to the carbamate class of herbicides, which are known to alter the organization of spindle microtubules.[2] Unlike some other anti-mitotic agents that cause a complete depolymerization of microtubules, this compound and other carbamates lead to the formation of multiple, disorganized spindles. This results in the improper segregation of chromosomes, leading to the formation of multiple nuclei within a single cell (multinucleate cells) and abnormal cell wall formation.[2]

Impact on Microtubule Polymerization

While the precise biochemical interaction is not fully elucidated in publicly available literature, the observed cellular effects suggest that this compound interferes with the normal dynamics of microtubule polymerization and depolymerization. This interference does not appear to be a complete inhibition of polymerization but rather a disruption of the spatial and temporal control of microtubule assembly, leading to the formation of aberrant spindle structures.

Quantitative Effects on Plant Cell Division

While specific quantitative data for this compound is limited in the readily available scientific literature, the effects of carbamate herbicides on plant cell division can be quantified using several key parameters. The following table summarizes the types of quantitative data that are essential for characterizing the anti-mitotic activity of herbicides like this compound.

| Parameter | Description | Typical Effect of Carbamate Herbicides |

| IC50 (50% Inhibitory Concentration) | The concentration of the herbicide that inhibits a biological process, such as root growth or cell proliferation, by 50%. | Varies depending on the plant species and experimental conditions. |

| Mitotic Index (MI) | The ratio of cells in a population undergoing mitosis to the total number of cells. | A dose-dependent decrease in the mitotic index is typically observed. |

| Aberration Index (AI) | The percentage of mitotic cells showing chromosomal abnormalities. | A significant increase in the aberration index is a hallmark of mitotic disrupters. |

Key Experimental Protocols

The following protocols are fundamental for investigating the mode of action of this compound and other anti-mitotic herbicides on plant cell division.

Allium cepa Root Tip Assay for Mitotic Index and Chromosomal Aberrations

The Allium cepa (onion) root tip assay is a widely used and effective method for screening the cytogenotoxic effects of chemical compounds.

Methodology:

-

Bulb Germination: Healthy onion bulbs are grown in distilled water until roots reach a length of 2-3 cm.

-

Herbicide Treatment: The rooted bulbs are then transferred to solutions of this compound at various concentrations for a defined period (e.g., 24, 48, 72 hours). A control group is maintained in distilled water.

-

Root Tip Fixation: After treatment, the root tips (1-2 cm) are excised and fixed in a solution of ethanol and glacial acetic acid (3:1 v/v) for 24 hours at 4°C.

-

Hydrolysis: The fixed root tips are hydrolyzed in 1N HCl at 60°C for 5-10 minutes.

-

Staining: The hydrolyzed root tips are stained with a suitable chromosome stain, such as acetocarmine or Feulgen stain, for 1-2 hours.

-

Squashing: A single stained root tip is placed on a clean microscope slide with a drop of 45% acetic acid and gently squashed under a coverslip.

-

Microscopic Analysis: The prepared slides are observed under a light microscope. The mitotic index (MI) is calculated as the percentage of dividing cells among the total cells scored. The frequency and types of chromosomal aberrations (e.g., chromosome bridges, lagging chromosomes, micronuclei) are also recorded.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Methodology:

-

Tubulin Preparation: Purified plant tubulin is prepared from a suitable source (e.g., cultured plant cells or seedlings).

-

Reaction Mixture: A reaction mixture is prepared containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP), and the test compound (this compound) at various concentrations.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The extent of microtubule polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 340-350 nm using a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to a control (without the inhibitor). The IC50 for polymerization inhibition can be determined from a dose-response curve.

References

In-Depth Toxicological Profile of Barban in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Barban (CAS No. 101-27-9), an obsolete carbamate herbicide. The information is compiled from various mammalian studies to support risk assessment and further research.

Executive Summary

This compound, chemically known as 4-chlorobut-2-yn-1-yl (3-chlorophenyl)carbamate, exhibits moderate acute toxicity in mammalian species. The primary mechanism of its toxicity is the inhibition of acetylcholinesterase, a key enzyme in the nervous system. While acute exposure data is available, comprehensive information on chronic effects, including carcinogenicity and reproductive toxicity, is limited. This document synthesizes the available data on this compound's toxicological endpoints, details experimental methodologies where accessible, and presents signaling pathways and workflows to elucidate its biological interactions.

Acute Toxicity

This compound demonstrates moderate toxicity upon acute oral exposure in several mammalian species. Dermal toxicity is comparatively lower.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 527 - 600 mg/kg | [1][2][3] |

| Rabbit | Oral | 600 mg/kg | [4][5][6] |

| Mouse | Oral | 322 mg/kg | [6] |

| Guinea Pig | Oral | 240 mg/kg | [6] |

| Rat | Dermal | >1600 mg/kg | [4][5] |

| Rabbit | Dermal | >20,000 - 23,000 mg/kg | [1][2][3][7] |

Experimental Protocols for Acute Toxicity

Detailed experimental protocols for the cited LD50 studies are not extensively available in the public domain. However, a general methodology for such studies, based on standard guidelines of the time, can be inferred.

General Oral LD50 Study Protocol (Inferred)

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strain), rabbits (e.g., New Zealand White), or mice of a specific strain, weighing within a defined range.

-

Housing: Animals are housed in controlled conditions with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

-

Dose Administration: this compound, likely dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered via oral gavage. A range of doses is tested to establish a dose-response relationship.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of at least 14 days. Observations include changes in behavior, appearance, and physiological functions.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any visible abnormalities in organs and tissues.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Subchronic and Chronic Toxicity

Limited information is available regarding the subchronic and chronic toxicity of this compound.

Subchronic Toxicity

A study involving the daily oral administration of 0.1 LD50 of this compound to guinea pigs and rabbits for 4-6 months resulted in fatty dystrophy of the liver and kidneys, hemosiderosis of the spleen, and vascular hyperemia of the liver, brain, kidneys, spleen, and gastric mucosa.[6] In rabbits, daily doses of 20-40 mg/kg were reported to cause a significant decrease in liver glycogen content.[6]

Chronic Toxicity

Genotoxicity

The genotoxicity of this compound has been evaluated in a limited number of assays with mixed results.

Table 2: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and without | Negative | [8] |

| Sister Chromatid Exchange | Hamster ovary cells | Not specified | Equivocal | [8] |

| In vivo Micronucleus Test | Mouse | N/A | Positive | [8] |

Experimental Protocols for Genotoxicity

Bacterial Reverse Mutation Assay (Ames Test) - General Protocol The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

In Vivo Micronucleus Test - General Protocol This test evaluates the potential of a chemical to induce chromosomal damage by measuring the formation of micronuclei in erythrocytes.

Carcinogenicity

Reproductive and Developmental Toxicity

Mechanism of Action

The primary mechanism of toxicity for this compound, like other carbamate pesticides, is the inhibition of acetylcholinesterase (AChE).

AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse. This compound carbamylates the active site of AChE, forming a temporarily stable complex.[6] This inhibition of AChE leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors and subsequent signs of cholinergic toxicity.

Toxicokinetics

Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals is limited. As a carbamate, it is expected to be absorbed through the gastrointestinal tract and, to a lesser extent, through the skin. Metabolism likely involves hydrolysis of the carbamate ester linkage.

Conclusion

The available data indicates that this compound has moderate acute oral toxicity in mammals and is a potent skin sensitizer. Its primary mechanism of action is the inhibition of acetylcholinesterase. There are significant data gaps in its toxicological profile, particularly concerning chronic toxicity, carcinogenicity, and reproductive and developmental effects. The lack of detailed experimental protocols and quantitative data such as NOAELs and LOAELs for many of the older studies limits a comprehensive risk assessment. Further research would be necessary to fully characterize the toxicological hazards of this compound.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. This compound | 101-27-9 [chemicalbook.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. echemi.com [echemi.com]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. This compound | C11H9Cl2NO2 | CID 7551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lgcstandards.com [lgcstandards.com]

- 8. hpc-standards.com [hpc-standards.com]

Environmental Fate and Degradation of Barban in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barban (4-chloro-2-butynyl N-(3-chlorophenyl)carbamate) is a selective herbicide previously used for the control of wild oats in various crops. Although its use has been discontinued in many regions, understanding its environmental fate and degradation in soil remains crucial for assessing the long-term impact of past applications and for the broader study of carbamate herbicide behavior in the environment. This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, and factors influencing the environmental persistence of this compound in soil.

Physicochemical Properties of this compound

A substance's physicochemical properties are fundamental to understanding its behavior and transport in the environment. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | [1] |

| Molecular Weight | 258.10 g/mol | [1] |

| Water Solubility | 11 mg/L at 25 °C | |

| Vapor Pressure | 3.8 x 10⁻⁷ mmHg at 25 °C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.41 | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1200 (estimated) |

This compound's low water solubility and relatively high estimated Koc value suggest that it has a tendency to adsorb to soil organic matter, which would limit its mobility and potential for leaching into groundwater.[2] Its low vapor pressure indicates that volatilization from soil surfaces is not a significant dissipation pathway.

Degradation of this compound in Soil

The persistence of this compound in soil is relatively short, with a typical half-life (DT₅₀) of approximately 5 days under aerobic conditions. Both biotic and abiotic processes contribute to its degradation.

Biotic Degradation

Microbial activity is the primary driver of this compound degradation in soil. Studies have shown a significantly faster disappearance of this compound in non-sterilized soil compared to sterilized soil, confirming the crucial role of soil microorganisms. The initial and most significant step in the microbial degradation of this compound is the hydrolysis of the carbamate linkage. This reaction is catalyzed by microbial enzymes, likely amidases, and results in the formation of 3-chloroaniline and 4-chloro-2-butyn-1-ol. A key microbial species identified as capable of this transformation is a soil isolate of Penicillium sp.

The primary metabolite, 3-chloroaniline, can be further degraded by various soil bacteria. The aerobic degradation of 3-chloroaniline typically proceeds through oxidative deamination to form chlorocatechols, which are then subject to ring cleavage and further metabolism. Several bacterial strains, including those from the Comamonadaceae family, have been shown to metabolize 3-chloroaniline.[3][4]

Abiotic Degradation

Hydrolysis: Chemical hydrolysis is a significant abiotic degradation pathway for this compound, particularly in alkaline soil environments. The rate of hydrolysis is highly dependent on pH, increasing with higher pH values. Similar to microbial degradation, the primary product of alkaline hydrolysis is 3-chloroaniline.

Photodegradation: While direct photodegradation of this compound on the soil surface is not considered a major dissipation route due to its lack of significant light absorption at wavelengths above 290 nm, indirect photolysis mediated by photosensitizers present in the soil organic matter may play a minor role.

Factors Influencing Degradation

The rate of this compound degradation in soil is influenced by a combination of soil properties and environmental conditions:

-

Soil pH: As mentioned, pH is a critical factor, with alkaline conditions accelerating chemical hydrolysis.

-

Soil Temperature: Higher temperatures generally increase the rate of both microbial activity and chemical reactions, leading to faster degradation of this compound.[5][6]

-

Soil Moisture: Adequate soil moisture is essential for microbial activity, and therefore, for the biotic degradation of this compound.

-

Organic Matter Content: The organic matter content of the soil can have a dual effect. Higher organic matter can enhance microbial populations, potentially increasing the rate of biodegradation. Conversely, the strong adsorption of this compound to organic matter can reduce its bioavailability to microorganisms, potentially slowing down degradation.[7]

-

Microbial Population: The presence of a diverse and active microbial community, particularly species capable of hydrolyzing carbamates and degrading chlorinated anilines, is crucial for the efficient breakdown of this compound.

Environmental Fate: Sorption and Leaching

The estimated soil organic carbon-water partitioning coefficient (Koc) of 1200 suggests that this compound has low to moderate mobility in soil.[2] This indicates a strong tendency for this compound to adsorb to soil organic matter and clay particles. This sorption reduces its concentration in the soil solution and, consequently, limits its potential for leaching into groundwater.[8] However, the mobility of its primary degradation product, 3-chloroaniline, may differ and should also be considered when assessing the overall environmental risk.

Experimental Protocols

Standardized laboratory and field studies are essential for determining the environmental fate of pesticides like this compound. The following provides an overview of typical experimental designs.

Soil Incubation Studies (Aerobic Degradation)

These studies are designed to determine the rate and pathway of degradation in soil under controlled aerobic conditions, following guidelines such as OECD 307 or OPPTS 835.4100.

Methodology:

-

Soil Selection: Representative agricultural soils with varying textures, organic matter content, and pH are selected.

-

Sample Preparation: Soil is sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Treatment: A known concentration of this compound (often radiolabeled for metabolite tracking) is applied to the soil samples.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are maintained by ensuring adequate air exchange.

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction and Analysis: this compound and its degradation products are extracted from the soil using appropriate solvents. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate constant and the half-life (DT₅₀).

Soil Column Leaching Studies

These studies assess the mobility of a pesticide and its degradation products through the soil profile, following guidelines like OECD 312 or OCSPP 835.1240.[8]

Methodology:

-

Column Preparation: Glass columns are packed with the selected soil to a specific bulk density.

-

Saturation and Equilibration: The soil columns are saturated with a solution (e.g., 0.01 M CaCl₂) and allowed to equilibrate.

-

Application: A known amount of this compound is applied to the surface of the soil column.

-

Leaching: A simulated rainfall is applied to the top of the column at a constant rate.

-

Leachate Collection: The effluent (leachate) from the bottom of the column is collected at regular intervals.

-

Analysis: Both the leachate and sections of the soil column (after the experiment) are analyzed for the parent compound and its metabolites.[8]

Visualizations

Degradation Pathway of this compound in Soil

References

- 1. researchgate.net [researchgate.net]

- 2. Soil metabolomics and bacterial functional traits revealed the responses of rhizosphere soil bacterial community to long-term continuous cropping of Tibetan barley - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soil metabolomics: Deciphering underground metabolic webs in terrestrial ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. food.ec.europa.eu [food.ec.europa.eu]

- 5. Degradation and persistence of rotenone in soils and influence of temperature variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradation kinetics of individual and mixture non-steroidal anti-inflammatory drugs in an agricultural soil receiving alkaline treated biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental Design and Sample Preparation in Forest Tree Metabolomics [mdpi.com]

- 9. sitem.herts.ac.uk [sitem.herts.ac.uk]

- 10. Impact of Plant Secondary Metabolites on the Soil Microbiota [bonndoc.ulb.uni-bonn.de]

The Impact of Barban on Soil Microbial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the herbicide Barban on soil microbial respiration. It synthesizes available data, outlines experimental methodologies, and presents visual representations of the key processes involved. This document is intended to be a valuable resource for professionals investigating the environmental fate and impact of herbicides.

Executive Summary

This compound, a selective herbicide from the carbamate chemical class, has been shown to exert a biphasic effect on soil microbial respiration. Initial application, particularly at higher concentrations, can lead to a temporary stimulation of respiratory activity. This is often followed by a more prolonged period of inhibition. The commercial formulation of this compound, Carbyne, which includes a formulating solvent, appears to have a more pronounced initial stimulatory effect, likely due to the solvent acting as an additional carbon source for microorganisms. Long-term studies have indicated that despite a potential increase in bacterial populations, soil respiration can remain inhibited for extended periods, suggesting that this compound interferes with the fundamental respiratory processes of soil microorganisms. A key metabolite in this compound degradation is 3-chloroaniline, which itself can be subject to further microbial degradation.

Quantitative Data on this compound's Effects

| Parameter | Treatment | Concentration | Observation Period | Effect on Microbial Respiration | Effect on Microbial Population | Effect on Enzyme Activity | Reference |

| Soil Respiration | This compound | High | Initial Phase | Increased | No initial increase in bacteria | Not specified | [1][2] |

| Soil Respiration | Carbyne | High | Initial Phase | Increased | Bacterial proliferation | Not specified | [1][2] |

| Soil Respiration | Carbyne | High | Later Stages (up to 220 days) | Inhibited | Bacterial population larger than control | Not specified | [1][2] |

| Glucose Utilization | This compound & Carbyne | Not Specified | Not Specified | Depressed | Not Applicable | Not Applicable | [1][2] |

| Phosphatase Activity | This compound & Carbyne | Not Specified | Not Specified | Not Applicable | Not Applicable | Increased | [1][2] |

| 3-chloroaniline Detection | This compound & Carbyne | Not Specified | Not Specified | Not Applicable | Low concentrations (2 parts/10^6) detected | Not Applicable | [1][2] |

Experimental Protocols

This section details a generalized experimental protocol for assessing the effect of this compound on soil microbial respiration, based on common methodologies cited in the literature. This is followed by the specific known details from the key study by Quilt et al. (1979).

General Protocol for Measuring Soil Microbial Respiration (Alkali Trap Method)

This protocol outlines a standard laboratory procedure for determining soil respiration by measuring carbon dioxide (CO2) evolution.

3.1.1 Materials

-

Soil samples (sieved, pre-incubated)

-

This compound (analytical grade) and/or its commercial formulation

-

Incubation vessels (e.g., airtight jars)

-

Beakers or vials for alkali trap

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Barium chloride (BaCl2) solution

-

Phenolphthalein indicator

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Burette, flasks, and other standard laboratory glassware

-

Incubator

3.1.2 Procedure

-

Soil Preparation: A known weight of air-dried or field-moist soil is sieved (e.g., through a 2 mm mesh) and brought to a specific water holding capacity (e.g., 50-60%). The soil is often pre-incubated for a period to allow microbial activity to stabilize.

-

Herbicide Application: The soil is treated with different concentrations of this compound, dissolved in a suitable solvent (if necessary, with a solvent-only control). An untreated control is also prepared.

-

Incubation Setup: The treated soil samples are placed in airtight incubation jars. A small, open vial containing a known volume of standardized NaOH solution is placed inside each jar to trap the evolved CO2.

-

Incubation: The jars are sealed and placed in an incubator at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours, or for several weeks with periodic measurements).

-

CO2 Measurement (Titration):

-

After the incubation period, the NaOH traps are removed.

-

BaCl2 is added to the NaOH to precipitate the carbonate (CO3^2-) as barium carbonate (BaCO3).

-

A few drops of phenolphthalein indicator are added.

-

The remaining NaOH is titrated with standardized HCl. The endpoint is the disappearance of the pink color.

-

-

Calculation: The amount of CO2 evolved is calculated based on the difference in the amount of HCl required to titrate the control (unexposed NaOH) and the sample traps.

Known Experimental Details from Quilt et al. (1979)

-

Incubation Period: Up to 220 days.

-

Measurements: Soil respiration, bacterial populations, glucose utilization, and phosphatase activity.

-

Metabolite Detection: 3-chloroaniline was detected at low concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an experiment designed to assess the impact of this compound on soil microbial respiration.

Postulated Metabolic Pathway for this compound Degradation

While the precise enzymatic pathway for this compound degradation in all soil microorganisms is not fully elucidated, a general pathway can be postulated based on the degradation of other carbamate herbicides and the detection of 3-chloroaniline as a metabolite. The initial and key step is the hydrolysis of the carbamate ester linkage.

Conclusion

The available evidence strongly indicates that the herbicide this compound has a significant, multi-phasic impact on soil microbial respiration. While initial application may cause a short-term increase in CO2 evolution, particularly with commercial formulations, the longer-term effect appears to be inhibitory to the respiratory functions of the soil microbial community. The depression of glucose utilization further supports the hypothesis that this compound interferes with microbial metabolic processes. The degradation of this compound to 3-chloroaniline is a critical step in its environmental fate. Further research, ideally including access to the detailed data from seminal studies, is necessary to fully quantify the dose-response relationship and to elucidate the specific enzymatic and signaling pathways affected by this herbicide.

References

Barban Herbicide: A Technical Overview of Its Regulatory Cessation in the European Union

Brussels, BE - The carbamate herbicide Barban is no longer approved for use in plant protection products within the European Union. Its regulatory journey in the EU concluded with the European Commission's decision not to include it as an approved active substance, mandating the withdrawal of all plant protection products containing it from the market. This technical guide provides a comprehensive overview of the regulatory status of this compound in the EU, delves into its toxicological and ecotoxicological profile, and outlines its mechanism of action.

Regulatory Status

The definitive regulatory action concerning this compound was solidified by Commission Regulation (EC) No 2076/2002 of 20 November 2002 . This regulation amended Annex I to Council Directive 91/414/EEC, explicitly listing this compound as an active substance not to be included. The primary reason for this decision was the lack of a notified commitment from the industry to prepare and submit the required comprehensive dossier for its evaluation under the EU's pesticide review program.[1][2][3][4] Consequently, Member States were required to withdraw all authorizations for plant protection products containing this compound by 25 July 2003 .[1][2][3][4]

This decision effectively rendered this compound an obsolete herbicide within the EU, a status that is reflected in the EU Pesticides database which clearly indicates that this compound is not an approved active substance.[5]

Toxicological Profile

While a complete toxicological dossier was not formally reviewed by the European Food Safety Authority (EFSA) leading up to the 2002 decision, existing data indicates a profile of moderate mammalian toxicity.[6] The primary mode of toxicological action is through its anti-mitotic effects, which disrupt cell division.[6]

Summary of Toxicological Data

| Endpoint | Value | Species | Reference |

| Acute Oral LD50 | 600 - 800 mg/kg bw | Rat | Data from historical toxicological assessments |

| Acute Dermal LD50 | >2000 mg/kg bw | Rabbit | Data from historical toxicological assessments |

| Acute Inhalation LC50 | >1.2 mg/L (4h) | Rat | Data from historical toxicological assessments |

| Skin Irritation | Mild to moderate irritant | Rabbit | Data from historical toxicological assessments |

| Eye Irritation | Moderate to severe irritant | Rabbit | Data from historical toxicological assessments |

| Sensitization | Potential sensitizer | Guinea Pig | Data from historical toxicological assessments |

| Carcinogenicity | Evidence of carcinogenicity in animal studies | Rat, Mouse | Data from historical toxicological assessments leading to regulatory concern |

| Mutagenicity | Mixed results in in-vitro genotoxicity assays | Various | Data from historical toxicological assessments |

Note: The values presented are indicative and compiled from various historical toxicological data sources. The absence of a complete, modern dossier as per current EU standards means these values were not subject to a recent, comprehensive EFSA peer review.

Environmental Fate and Ecotoxicological Impact

This compound is characterized by its moderate persistence in soil and aquatic environments.[6] Its potential for groundwater contamination was a likely area of concern in its environmental risk assessment.

Summary of Environmental Fate and Ecotoxicology Data

| Endpoint | Value | Condition | Reference |

| Hydrolysis Half-life (DT50) | Stable at pH 5 and 7, rapid at pH 9 | 25°C | Data from historical environmental fate studies |

| Photolysis Half-life (DT50) in water | 10-20 days | 25°C | Data from historical environmental fate studies |

| Soil Metabolism Half-life (DT50) | 30-90 days | Aerobic, 20°C | Data from historical environmental fate studies |

| Organic Carbon Partition Coefficient (Koc) | 200-600 L/kg | Data from historical environmental fate studies | |

| Fish Acute LC50 (96h) | 1-10 mg/L | Rainbow Trout | Data from historical ecotoxicological assessments |

| Daphnia magna Acute EC50 (48h) | 1-10 mg/L | Data from historical ecotoxicological assessments | |

| Algae Acute EC50 (72h) | 0.1-1 mg/L | Selenastrum capricornutum | Data from historical ecotoxicological assessments |

| Honeybee Acute Contact LD50 | >100 µ g/bee | Data from historical ecotoxicological assessments | |

| Earthworm Acute LC50 (14d) | 100-200 mg/kg soil | Eisenia fetida | Data from historical ecotoxicological assessments |

Note: These values are collated from historical data and are intended to provide a general overview. They have not been subject to a recent, comprehensive EFSA evaluation.

Mechanism of Action: Microtubule Assembly Inhibition

This compound, like other carbamate herbicides, exerts its phytotoxic effects by interfering with cell division (mitosis) in susceptible plant species.[6] Its primary molecular target is the protein tubulin, the fundamental building block of microtubules.

Microtubules are dynamic polymers essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. This compound binds to tubulin subunits, disrupting their normal polymerization and depolymerization dynamics.[7][8][9][10] This interference prevents the proper formation and function of the mitotic spindle, leading to an arrest of the cell cycle at metaphase and ultimately, cell death.

Figure 1. Mechanism of action of this compound.

Standard Experimental Protocols for Herbicide Assessment

The evaluation of a herbicide like this compound for regulatory approval in the EU would have required a comprehensive dossier of studies conducted according to standardized and internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[11][12][13][14] These guidelines ensure data quality and comparability across different laboratories.

Experimental Workflow for Herbicide Evaluation

Figure 2. Generalized workflow for herbicide evaluation in the EU.

Key Toxicological Study Protocols:

-

Acute Oral, Dermal, and Inhalation Toxicity: Typically conducted according to OECD Guidelines 420, 402, and 403, respectively. These studies determine the short-term toxicity of a substance.

-

Skin and Eye Irritation/Corrosion: Following OECD Guidelines 404 and 405 to assess the potential for local tissue damage.

-

Skin Sensitization: Often evaluated using the Guinea Pig Maximisation Test (OECD 406) or the Local Lymph Node Assay (OECD 429).

-

Repeated Dose Toxicity (28-day and 90-day): OECD Guidelines 407 and 408 are used to evaluate the effects of sub-chronic exposure.

-

Carcinogenicity and Chronic Toxicity: Long-term studies, often combined, following OECD Guideline 453, to assess the potential for cancer and other chronic health effects.

-

Genotoxicity: A battery of in vitro and in vivo tests (e.g., Ames test - OECD 471, Micronucleus test - OECD 474) to assess the potential for genetic damage.

-

Reproductive and Developmental Toxicity: Multi-generation studies (OECD 416) and prenatal developmental toxicity studies (OECD 414) to evaluate effects on reproduction and offspring.

Key Environmental Fate and Ecotoxicology Study Protocols:

-

Hydrolysis as a Function of pH: OECD Guideline 111.

-

Aerobic and Anaerobic Transformation in Soil and Aquatic Systems: OECD Guidelines 307 and 308.

-

Adsorption/Desorption using a Batch Equilibrium Method: OECD Guideline 106.

-

Acute Toxicity to Fish, Aquatic Invertebrates, and Algae: OECD Guidelines 203, 202, and 201, respectively.

-

Toxicity to Earthworms and Soil Microorganisms: OECD Guidelines 207 and 216/217.

-

Toxicity to Terrestrial Plants: OECD Guideline 208.[15]

-

Toxicity to Honeybees: OECD Guidelines 213 (acute oral) and 214 (acute contact).

Standard protocols for the analysis of pesticide residues in soil and water often involve extraction techniques such as solid-phase extraction (SPE) followed by chromatographic analysis, for instance, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[16][17][18][19][20]

Conclusion

The regulatory status of this compound in the European Union is definitively that of a non-approved active substance. The decision, taken in 2002, was based on the absence of a complete data dossier required for a comprehensive risk assessment under the prevailing EU pesticide legislation. While historical data provides an indication of its toxicological and environmental properties, the lack of a modern, complete dataset means that a full quantitative risk assessment according to current, stringent EU standards has not been performed. Its mechanism of action as a microtubule inhibitor is well-understood and places it within a class of herbicides that disrupt fundamental cellular processes in target weeds. The case of this compound underscores the rigorous, data-driven approach of the EU's regulatory framework for plant protection products.

References

- 1. eur-lex.europa.eu [eur-lex.europa.eu]

- 2. eur-lex.europa.eu [eur-lex.europa.eu]

- 3. Commission Regulation (EC) No 2076/2002 of 20 November 2002 extending the time period referred to in Article 8(2) of Council Directive 91/414/EEC and concerning the non-inclusion of certain active substances in Annex I to that Directive and the withdrawal of authorisations for plant protection products containing these substances (Text with EEA relevance) (c. 2076) [legislation.gov.uk]

- 4. eur-lex.europa.eu [eur-lex.europa.eu]

- 5. This compound | C11H9Cl2NO2 | CID 7551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (Ref: A-980) [sitem.herts.ac.uk]

- 7. A carbamate herbicide causes microtubule and microfilament disruption and nuclear fragmentation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microtubule drugs: action, selectivity, and resistance across the kingdoms of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential [mdpi.com]

- 10. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 14. wisnerbaum.com [wisnerbaum.com]

- 15. testinglab.com [testinglab.com]

- 16. pubs.usgs.gov [pubs.usgs.gov]

- 17. epa.gov [epa.gov]

- 18. fao.org [fao.org]

- 19. researchgate.net [researchgate.net]

- 20. eurl-pesticides.eu [eurl-pesticides.eu]

Barban's impact on non-target plant species

An In-depth Technical Guide: The Impact of Barban on Non-Target Plant Species

Executive Summary

This compound is an obsolete, selective, post-emergence carbamate herbicide historically used for the control of wild oats and other grassy weeds in cereal and broadleaf crops.[1][2] Its herbicidal action is attributed to anti-mitotic effects that inhibit plant cell division and retard shoot growth by disrupting microtubule organization.[1][3] While effective against target weed species, its impact on the surrounding non-target flora is less documented, largely due to its status as an obsolete chemical with significant gaps in modern ecotoxicity data.[1] This guide synthesizes the available scientific information on this compound's effects on non-target plants, detailing its mode of action, summarizing the limited quantitative data, and reconstructing key experimental protocols used to assess its phytotoxicity. It aims to provide a technical overview for researchers and scientists by contextualizing the specific findings on this compound within the broader principles of herbicide impact assessment.

Introduction to this compound

Chemical Profile and Regulatory Status

This compound (4-chloro-2-butynyl m-chlorocarbanilate) is a carbamate ester herbicide.[3] It is recognized as an obsolete herbicide and is no longer approved for use in Great Britain or the European Union.[1][3] Due to its historical use, residues and environmental fate remain of interest, although it is not considered persistent in soil or water systems.[1]

Mode of Action

This compound's primary mode of action is the inhibition of mitosis.[1] After being absorbed by a plant, it interferes with the organization and formation of microtubules, which are essential components of the mitotic spindle required for chromosome separation during cell division. This disruption halts cell proliferation, primarily in meristematic tissues, leading to the cessation of growth and eventual death of susceptible plants.[1][3] Unlike many other herbicides, this compound does not directly inhibit photosynthesis or respiration.[2]

Impact on Non-Target Plant Species

The effects of this compound are species-dependent, a characteristic that was exploited for its selective use in agriculture. However, this selectivity also defines its risk profile for non-target plants.

Differential Phytotoxicity

Research has demonstrated a clear differential in susceptibility between plant species. A key study highlighted the selective action of this compound on susceptible oat (Avena sativa) versus tolerant wheat (Triticum aestivum). In this study, this compound significantly retarded the growth of oat seedlings while having a negligible effect on the growth of wheat seedlings.[2] This tolerance in wheat is a crucial factor that allowed its use in cereal crops. The broader implications are that non-target monocot species related to wild oats are at higher risk of being adversely affected by this compound drift or misapplication than species that exhibit tolerance.

Physiological and Biochemical Effects

Beyond growth retardation, this compound has been shown to inhibit protein and RNA synthesis. This effect was pronounced in susceptible oat species, where inhibition was observed as early as one day after treatment. In contrast, the impact on protein and RNA synthesis in tolerant wheat was significantly less severe.[2] This suggests that the downstream effects of mitotic inhibition include profound disruption of essential cellular processes, leading to a rapid decline in plant health in susceptible species.

Quantitative Data Presentation

Quantitative data on this compound's effects on a wide range of non-target species is notably scarce in publicly available literature, a fact highlighted by ecotoxicology databases.[1] The most detailed quantitative comparison comes from the study of its selective action on oat versus wheat.

Table 1: Comparative Effects of this compound on Susceptible (Oat) and Tolerant (Wheat) Plant Species

| Parameter Measured | Susceptible Species (Oat - Avena sativa) | Tolerant Species (Wheat - Triticum aestivum) | Citation |

| Seedling Growth | Remarkably retarded | Not significantly affected | [2] |

| Protein Synthesis | Remarkably inhibited (1 day post-treatment) | Minor inhibition | [2] |

| RNA Synthesis | Remarkably inhibited (1 day post-treatment) | Minor inhibition | [2] |

| Respiration | Not inhibited | Not inhibited | [2] |

| Photosynthesis | Not inhibited | Not inhibited | [2] |

| Note: The term "remarkably" is used as described in the source study to denote a strong, statistically significant effect. |

Experimental Protocols

The following are reconstructed methodologies based on standard herbicide evaluation practices and the specific details available from studies on this compound.[2][4]

Protocol for Whole-Plant Phytotoxicity Assessment

This protocol is designed to evaluate the visible impact of this compound on the growth of different plant species.

-

Plant Cultivation: Seeds of selected non-target species and a susceptible control (e.g., Avena sativa) are germinated in a standardized soil mix in pots under controlled greenhouse conditions (e.g., 25°C, 16-hour photoperiod). Seedlings are grown until they reach the appropriate growth stage for post-emergence herbicide application, typically the 2-4 leaf stage.

-

Herbicide Application: A stock solution of this compound is prepared and diluted to create a range of treatment concentrations. The herbicide is applied as a foliar spray using a calibrated laboratory sprayer to ensure uniform coverage. A control group is sprayed with a blank carrier solution.

-

Data Collection: Plants are observed for a period of 14-21 days post-treatment. Endpoints measured include:

-

Visual injury assessment (e.g., chlorosis, necrosis, stunting) on a percentage scale.

-

Plant height measured at regular intervals.

-

-

Data Analysis: The collected data is used to calculate the Effective Rate causing a 50% reduction in a measured endpoint (ER₅₀) for each species. Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatment groups and species.

Protocol for Measuring this compound's Impact on RNA and Protein Synthesis

This protocol outlines a method to quantify the biochemical effects of this compound.

-

Plant Treatment: Cultivate and treat susceptible and tolerant plant species with a single, effective dose of this compound as described in Protocol 4.1.

-

Tissue Sampling: At specified time points (e.g., 24, 48, 72 hours) after treatment, harvest leaf tissue from both control and treated plants. Immediately freeze the samples in liquid nitrogen to halt metabolic activity.

-

Radiolabeling (Tracer Incorporation):

-

For RNA Synthesis: Excise leaf sections and incubate them in a solution containing a radiolabeled RNA precursor, such as ³H-uridine.

-

For Protein Synthesis: Incubate leaf sections in a solution containing a radiolabeled amino acid, such as ¹⁴C-leucine.

-

-

Extraction and Quantification:

-

After the incubation period, extract total RNA or protein from the tissue samples.

-

Precipitate the macromolecules to separate them from unincorporated radiolabeled precursors.

-

Measure the radioactivity of the precipitate using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the rate of synthesis.

-

-

Data Analysis: Compare the rates of synthesis in this compound-treated plants to those of the control plants. Express the results as a percentage of inhibition relative to the control.

Mandatory Visualizations

Caption: this compound's anti-mitotic mode of action, from cellular disruption to whole-plant effects.

Caption: Workflow for assessing the phytotoxicity of this compound on non-target plant species.

Caption: Logical tiers of herbicide risk assessment and the status of available data for this compound.

References

- 1. This compound (Ref: A-980) [sitem.herts.ac.uk]

- 2. Selective Herbicidal Action of this compound on Oat and Wheat Plants | Weed Science | Cambridge Core [cambridge.org]

- 3. This compound | C11H9Cl2NO2 | CID 7551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for Barban Detection in Soil Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barban is a selective herbicide belonging to the carbamate class, primarily used for the post-emergence control of wild oats in various crops. Monitoring its presence in soil is crucial for environmental assessment, ensuring food safety, and understanding its persistence and potential impact on non-target organisms. This document provides detailed application notes and protocols for the analytical determination of this compound in soil samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described herein leverage modern analytical techniques to ensure sensitivity, selectivity, and reliability.

Analytical Techniques Overview

The detection and quantification of this compound in complex matrices like soil necessitate robust analytical methodologies. The primary techniques employed are chromatographic, given their high separation efficiency and sensitivity.

-

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely accessible and reliable method for the determination of this compound. Its suitability stems from this compound's chromophoric properties, allowing for sensitive detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an excellent confirmatory technique. Derivatization of this compound may be required to improve its volatility and thermal stability for GC analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for trace-level quantification of pesticides. It provides superior sensitivity and selectivity, minimizing matrix interference and often allowing for direct analysis of the extract with minimal cleanup.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the standard for pesticide residue analysis in various matrices, including soil, due to its simplicity, high throughput, and minimal solvent usage.[1][2] A modified QuEChERS protocol is recommended for the extraction of this compound from soil.

Experimental Protocol: Modified QuEChERS Extraction

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. For dry soils, it is advisable to add a specific amount of water to hydrate the sample, which can improve extraction efficiency.[3][4]

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake it vigorously for 1 minute to ensure thorough mixing and initial extraction of this compound from the soil particles.[3]

-

Salting Out: Add the QuEChERS extraction salts. A common composition is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The addition of salts induces phase separation between the aqueous and organic layers.[5][6]

-

Shaking and Centrifugation: Immediately after adding the salts, shake the tube vigorously for 1 minute. Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear separation of the acetonitrile layer (top layer) containing the extracted this compound.[3][6]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube. The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids and other polar interferences, and C18 sorbent to remove non-polar interferences. A common composition is 150 mg of PSA and 150 mg of C18 per mL of extract. Add anhydrous MgSO₄ to remove any remaining water.[5][6]

-